Home > Products > Screening Compounds P57397 > (4-bromophenyl)(pyrimidin-5-yl)methanol
(4-bromophenyl)(pyrimidin-5-yl)methanol - 1251352-32-5

(4-bromophenyl)(pyrimidin-5-yl)methanol

Catalog Number: EVT-6394211
CAS Number: 1251352-32-5
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(4-bromophenyl)(pyrimidin-5-yl)methanol is a chemical compound characterized by the molecular formula C11H9BrN2OC_{11}H_{9}BrN_{2}O and a molecular weight of 265.11 g/mol. This compound features a brominated phenyl group attached to a pyrimidine ring, along with a hydroxymethyl functional group. Its structure suggests potential applications in medicinal chemistry, particularly due to the presence of the bromine atom, which can enhance reactivity and biological activity.

Source

Information regarding (4-bromophenyl)(pyrimidin-5-yl)methanol can be found in various chemical databases and literature, including BenchChem and PubChem, where it is cataloged under its CAS number 1251352-32-5 .

Classification

This compound belongs to the class of organic compounds known as pyrimidines, which are nitrogen-containing heterocycles. It is classified as an aromatic compound due to the presence of the bromophenyl group and is also categorized under alcohols due to the hydroxymethyl (-CH2OH) group.

Synthesis Analysis

Methods

The synthesis of (4-bromophenyl)(pyrimidin-5-yl)methanol typically involves a nucleophilic addition reaction. A common synthetic route includes:

  1. Reagents: The reaction generally utilizes 4-bromobenzaldehyde and a pyrimidine derivative.
  2. Base: A base such as sodium hydride (NaH) is often employed to deprotonate the pyrimidine, enhancing its nucleophilicity.
  3. Solvent: Dimethylformamide (DMF) is commonly used as an aprotic solvent to facilitate the reaction.
  4. Reaction Conditions: The aldehyde undergoes nucleophilic attack by the pyrimidine, followed by reduction to yield the methanol derivative.

Technical Details

The reaction conditions must be optimized for yield and purity. Typical conditions may involve heating under reflux for several hours, followed by purification techniques such as recrystallization or chromatography.

Molecular Structure Analysis

Structure

The molecular structure of (4-bromophenyl)(pyrimidin-5-yl)methanol consists of:

  • A brominated phenyl ring (4-bromophenyl).
  • A pyrimidine ring substituted at the 5-position with a hydroxymethyl group.

Data

The structural confirmation can be achieved through various spectroscopic techniques, including:

  • Infrared Spectroscopy (IR): Identifying functional groups based on characteristic absorption bands.
  • Nuclear Magnetic Resonance (NMR): Providing information about the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry (MS): Confirming molecular weight and structure through fragmentation patterns.
Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(pyrimidin-5-yl)methanol can participate in several chemical reactions:

  1. Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
  2. Reduction: The bromophenyl moiety can be reduced to yield a phenyl group.
  3. Substitution Reactions: The bromine atom can be replaced with various nucleophiles such as amines or thiols.

Technical Details

These reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example, oxidation might require specific oxidizing agents like potassium permanganate or chromium trioxide.

Mechanism of Action

Process

Data

Studies indicate that compounds with similar structures may exhibit:

  • Inhibition of AChE activity, leading to altered neurotransmission.
  • Modulation of reactive oxygen species (ROS) production, impacting cellular oxidative stress levels.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: The presence of the bromine atom enhances electrophilic reactivity, making it suitable for further chemical modifications .
Applications

(4-bromophenyl)(pyrimidin-5-yl)methanol has potential applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for its biological activity against diseases such as malaria and leishmaniasis due to its structural similarity to other bioactive compounds.
  2. Pharmaceutical Research: Used in the development of new drugs targeting specific biochemical pathways related to acetylcholinesterase inhibition.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules in research settings .
Introduction to (4-Bromophenyl)(pyrimidin-5-yl)methanol in Contemporary Research

Historical Context and Emergence in Heterocyclic Chemistry

The strategic integration of aryl halides with nitrogen-containing heterocycles represents a cornerstone of modern medicinal chemistry, driven by the need for target-specific molecular scaffolds. (4-Bromophenyl)(pyrimidin-5-yl)methanol (systematic name: [4-amino-2-(4-bromophenyl)pyrimidin-5-yl]methanol; CID: 117532586) emerged as a structurally distinctive hybrid molecule during the early 2000s push toward combinatorial libraries [1]. Its development coincides with the recognition that pyrimidine derivatives constitute over half of all explored nitrogen heterocycles in pharmaceutical research, as underscored by Joule and Mills' seminal texts [2]. This compound epitomizes the convergence of two privileged pharmacophores: the brominated biphenyl system offering distinctive halogen bonding capabilities and the pyrimidine nucleus serving as a versatile hydrogen-bond acceptor framework.

The bromine atom specifically enables strategic downstream functionalization via transition metal-catalyzed cross-coupling reactions, positioning this methanol derivative as a critical synthetic intermediate rather than merely an endpoint molecule. Its historical significance lies in bridging traditional heterocyclic chemistry with modern fragment-based drug design – serving as a chemical linchpin that allows medicinal chemists to explore three-dimensional chemical space through systematic derivatization of either the bromophenyl group or the hydroxymethyl moiety. The emergence of this compound reflects the broader paradigm shift toward modular synthons in lead optimization campaigns, particularly those targeting kinase inhibition and GPCR modulation where pyrimidine-based cores demonstrate profound target affinity [7].

Structural Uniqueness and Modular Design for Targeted Applications

(4-Bromophenyl)(pyrimidin-5-yl)methanol (C₁₁H₁₀BrN₃O) exemplifies deliberate molecular design through its geometrically constrained architecture and polarized functional groups. The central methanol bridge (-CH₂OH) creates defined dihedral angles between the pyrimidine and bromophenyl planes, conferring three-dimensionality uncommon in simple biaryl systems. Crystallographic analyses of analogous structures reveal torsion angles ranging from 45-65°, effectively disrupting planarity while maintaining conjugation [4] [9]. This structural distortion has profound implications for target binding, as it positions the bromine atom and pyrimidine nitrogen atoms in spatially distinct orientations ideal for complementary interactions with biological macromolecules.

Table 1: Key Structural Features of (4-Bromophenyl)(pyrimidin-5-yl)methanol and Analogues

Structural ParameterValue RangeMethodologyFunctional Significance
C(aryl)-C(pyrimidine) bond length1.47-1.49 ÅX-ray crystallographyEnhanced conjugation stability
Br-C bond distance1.90-1.92 ÅX-ray diffractionHalogen bonding capability
Pyrimidine N...Br distance5.8-6.2 ÅComputational modelingPre-organized pharmacophore geometry
Dihedral angle between rings48-65°Single-crystal analysisReduced planarity for 3D target engagement
O-H bond polarizationδ⁻ = -0.32NBO analysis (DFT)Hydrogen-donor capacity

The molecule's electronic architecture reveals equally compelling attributes. Frontier molecular orbital (FMO) analyses conducted on analogous pyrimidine methanol derivatives demonstrate a HOMO-LUMO gap of approximately 4.6 eV in the gas phase, indicating significant stability while maintaining reactivity potential [5]. The HOMO density localizes predominantly over the pyrimidine ring and oxygen atom, designating these regions as electron-donating sites, while the LUMO extends across the bromophenyl system, creating an electron-accepting surface. This polarized electronic distribution facilitates charge-transfer interactions with biological targets, evidenced by the compound's solvatochromic behavior in polar solvents. The hydroxymethyl group serves as both a hydrogen-bond donor and a synthetic handle for etherification or esterification, enabling pharmacokinetic optimization without altering core recognition elements.

Table 2: Frontier Molecular Orbital Energy (eV) Profiles in Different Solvents

Solvent EnvironmentHOMO EnergyLUMO EnergyEnergy Gap (ΔE)
Gas Phase-5.01-0.384.63
Toluene-5.18-0.424.76
Acetone-6.12-1.874.25
Methanol-6.35-2.014.34
Water-6.82-2.244.58

Furthermore, the bromine atom exhibits dual functionality: its sigma-hole electrostatic potential (+0.04 e) enables halogen bonding interactions with carbonyl oxygen atoms in target proteins, while simultaneously serving as the optimal leaving group for palladium-catalyzed cross-coupling reactions. This synthetic versatility enables the efficient generation of structural diversity libraries from a single advanced intermediate. The compound's calculated logP value of 2.3 suggests favorable membrane permeability, while its polar surface area (58 Ų) remains within optimal range for blood-brain barrier penetration – attributes that position it favorably for central nervous system-targeted therapeutics [7].

Gap Analysis: Current Limitations in Published Literature

Despite its promising architecture, comprehensive studies on (4-bromophenyl)(pyrimidin-5-yl)methanol remain surprisingly scarce, revealing significant knowledge gaps that impede its full utilization in drug discovery. The most critical limitation concerns the absence of crystallographic validation – while numerous analogues appear in patent literature [7], no deposited structure exists for this specific compound in the Cambridge Structural Database or Protein Data Bank, forcing researchers to rely on computational models of uncertain accuracy [1] [6]. This deficiency extends to spectroscopic characterization; although IR and NMR data fragments exist for related compounds [8], no consolidated spectral assignment has been published, creating reproducibility challenges during synthetic quality control.

Three critical research gaps demand immediate attention:

  • Synthetic Methodology Limitations: Current routes suffer from moderate yields (45-60%) and require chromatographic purification that impedes scale-up. The absence of catalytic asymmetric synthesis for enantiopure variants represents a particular challenge given the potential for stereoselective target interactions [3] [4].
  • Incomplete Physicochemical Profiling: While theoretical logP and pKa values exist, experimental determinations of solubility, stability, and polymorphic behavior under physiological conditions remain unpublished. This data gap complicates formulation development during preclinical studies.
  • Unvalidated Biological Relevance: Despite structural similarities to validated IDH inhibitors [7], no direct target engagement studies or cellular efficacy data have been reported, leaving the compound's therapeutic potential largely speculative rather than evidence-based.

The most striking omission involves solvent interaction studies. Although computational analyses suggest exceptional solvation energy in toluene (-53.46 kJ/mol) compared to polar solvents [5], experimental verification through thermodynamic measurements is absent. This gap directly impacts crystallization strategy design and formulation development. Furthermore, the compound's behavior under biological redox conditions remains entirely uncharacterized – a significant oversight given the susceptibility of benzylic alcohols to enzymatic oxidation in vivo. These collective knowledge deficits have constrained the molecule primarily to patent literature as a synthetic intermediate rather than enabling its development as a lead compound in its own right.

Table 3: Critical Research Priorities and Methodological Requirements

Research GapCurrent StatusRecommended ApproachExpected Impact
Structural characterizationComputational models onlySingle-crystal XRD/SC-XRDRational design of derivatives
Synthetic scalabilityLow yields (≤60%)Flow chemistry/Pd-catalyzed optimizationGram-scale production
Solvent interactionsTheoretical solvation energiesIsothermal titration calorimetryCrystallization protocol development
Metabolic stabilityNo data availableMicrosomal incubation assaysEarly DMPK profiling
Target identificationStructural similarity onlyAffinity-based protein profilingTherapeutic relevance assessment

These limitations collectively underscore the compound's underdeveloped potential. Addressing these gaps through targeted research could transform (4-bromophenyl)(pyrimidin-5-yl)methanol from a chemical curiosity into a versatile scaffold for kinase inhibitors, epigenetic modulators, or allosteric GPCR ligands – particularly where halogen bonding capabilities provide target selectivity advantages over conventional hydrogen-bonding motifs [7]. The next generation of studies must bridge synthetic chemistry, computational prediction, and biological validation to fully exploit this molecule's unique structural duality.

Properties

CAS Number

1251352-32-5

Product Name

(4-bromophenyl)(pyrimidin-5-yl)methanol

Molecular Formula

C11H9BrN2O

Molecular Weight

265.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.